molecular formula C7H8ClNO B3024065 3-(chloromethyl)-1-methylpyridin-2(1H)-one CAS No. 51417-15-3

3-(chloromethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B3024065
CAS No.: 51417-15-3
M. Wt: 157.6 g/mol
InChI Key: ZXOFJHODMQKIPL-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methylpyridin-2(1H)-one typically involves the chloromethylation of 1-methylpyridin-2(1H)-one. One common method is the reaction of 1-methylpyridin-2(1H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 3-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(chloromethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyridine ring can also interact with aromatic residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)pyridine: Lacks the methyl group at the 1-position.

    1-methylpyridin-2(1H)-one: Lacks the chloromethyl group at the 3-position.

    3-(bromomethyl)-1-methylpyridin-2(1H)-one: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(chloromethyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and binding properties. The chloromethyl group allows for nucleophilic substitution reactions, while the methyl group at the 1-position enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

3-(chloromethyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOFJHODMQKIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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